2,2,2-Trifluoro-N-(2-phenylcyclopropyl)acetamide
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Overview
Description
2,2,2-Trifluoro-N-(2-phenylcyclopropyl)acetamide is a fluorinated organic compound known for its unique chemical properties and potential applications in various scientific fields. The compound features a trifluoromethyl group and a phenylcyclopropyl moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(2-phenylcyclopropyl)acetamide typically involves the reaction of 2-phenylcyclopropylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-phenylcyclopropylamine+trifluoroacetic anhydride→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of specialized equipment and techniques to handle the reagents and products safely.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(2-phenylcyclopropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and the phenylcyclopropyl moiety can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2,2,2-Trifluoro-N-(2-phenylcyclopropyl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: It may be used in studies involving the interaction of fluorinated compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs with improved efficacy and safety profiles.
Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-(2-phenylcyclopropyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity, while the phenylcyclopropyl moiety may interact with biological receptors or enzymes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetamide: A simpler analog with a trifluoromethyl group but lacking the phenylcyclopropyl moiety.
2,2,2-Trifluoro-N-phenylacetamide: Similar structure but with a phenyl group instead of the phenylcyclopropyl moiety.
Uniqueness
2,2,2-Trifluoro-N-(2-phenylcyclopropyl)acetamide is unique due to the presence of both the trifluoromethyl group and the phenylcyclopropyl moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H10F3NO |
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Molecular Weight |
229.20 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(2-phenylcyclopropyl)acetamide |
InChI |
InChI=1S/C11H10F3NO/c12-11(13,14)10(16)15-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,15,16) |
InChI Key |
ONHHCCWIZDGBTO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1NC(=O)C(F)(F)F)C2=CC=CC=C2 |
Origin of Product |
United States |
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